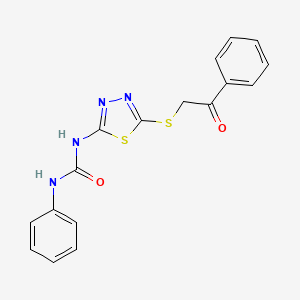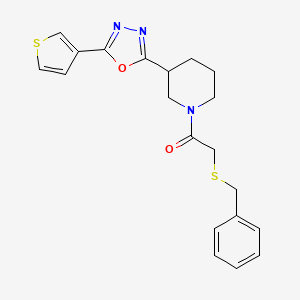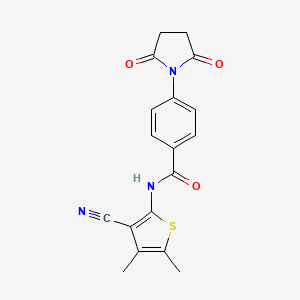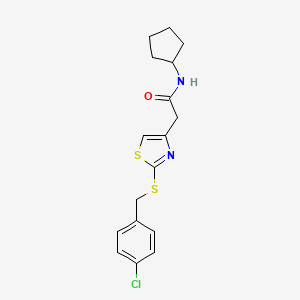
1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of 1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea is the enoyl acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis, making it a key target for antituberculosis agents .
Mode of Action
This compound interacts with its target, InhA, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s activity, thereby disrupting the fatty acid synthesis pathway in Mycobacterium tuberculosis . The disruption of this pathway inhibits the growth and proliferation of the bacteria .
Biochemical Pathways
The affected biochemical pathway is the fatty acid synthesis pathway in Mycobacterium tuberculosis. By inhibiting the activity of InhA, this compound disrupts the synthesis of mycolic acids, which are essential components of the bacterial cell wall . This disruption leads to the inhibition of bacterial growth and proliferation .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the fatty acid synthesis pathway, the compound prevents the bacteria from producing essential components of their cell wall, leading to their eventual death .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea in lab experiments is its diverse range of biological activities. The compound has been shown to have potential applications in the treatment of various diseases, making it a valuable tool for drug development. However, one limitation of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea. One area of interest is the compound's potential applications in the treatment of neurological disorders. Studies have shown that the compound has neuroprotective effects and may be effective in treating diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more efficient and cost-effective synthesis methods for the compound, which could make it more accessible for further research and drug development. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields of medicine.
Méthodes De Synthèse
The synthesis of 1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea is a multi-step process that involves the reaction of various chemical reagents. The most common method of synthesis involves the reaction of 5-phenacylsulfanyl-1,3,4-thiadiazole-2-amine with phenyl isocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified using various techniques, such as recrystallization or chromatography.
Applications De Recherche Scientifique
1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c22-14(12-7-3-1-4-8-12)11-24-17-21-20-16(25-17)19-15(23)18-13-9-5-2-6-10-13/h1-10H,11H2,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIZZXAKKASDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid](/img/structure/B2973906.png)


![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2973909.png)

![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2973912.png)



![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2973922.png)
![2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2973923.png)


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2973928.png)